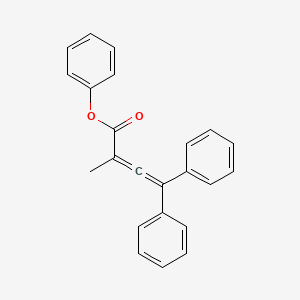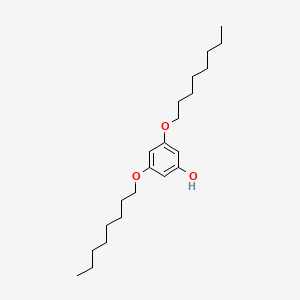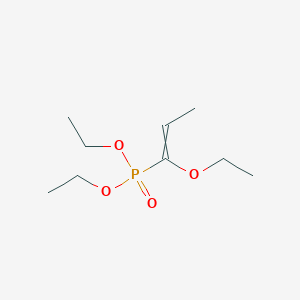
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using efficient catalytic systems. The use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination is one such method. This approach provides high yields and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form new phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (1-ethoxyprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This interaction can lead to the inhibition of enzymes that utilize phosphorus-containing substrates. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl (1-hydroxyethyl)phosphonate: Similar in structure but contains a hydroxyl group instead of an ethoxy group.
Diethyl 1-phenylethyl phosphonate: Contains a phenyl group, making it more hydrophobic and suitable for different applications.
Diethyl (1-cyanoethyl)phosphonate: Contains a cyano group, which imparts different reactivity and applications.
Uniqueness
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other phosphonate compounds. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
CAS No. |
92509-26-7 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-ethoxyprop-1-ene |
InChI |
InChI=1S/C9H19O4P/c1-5-9(11-6-2)14(10,12-7-3)13-8-4/h5H,6-8H2,1-4H3 |
InChI Key |
KVHRZHCYCBKRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


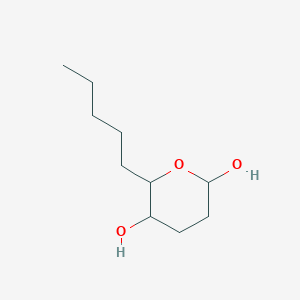
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
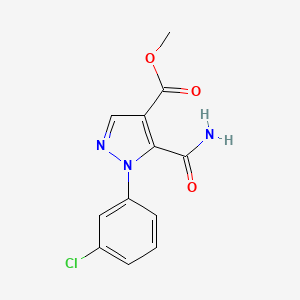
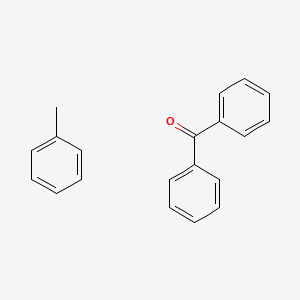
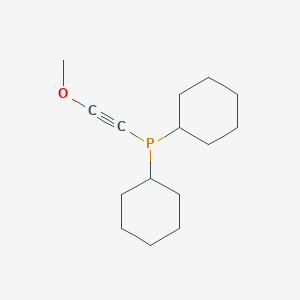
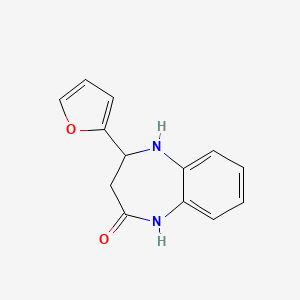
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)


![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
